molecular formula C11H15ClN2O2 B6244262 2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide CAS No. 2411292-41-4

2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide

Cat. No.: B6244262
CAS No.: 2411292-41-4
M. Wt: 242.7
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Description

2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide is a synthetic organic compound that features a unique combination of functional groups, including a chloro group, an oxazole ring, and a cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the cyclopropyl group: This step involves the addition of a cyclopropyl group to the oxazole ring, which can be done using cyclopropyl bromide in the presence of a base.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with N-methylpropanamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide can undergo various types of chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Substitution reactions: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include oxazole derivatives with additional oxygen functionalities.

    Reduction: Products include reduced forms of the oxazole ring and the amide group.

Scientific Research Applications

2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural product analogs and novel heterocycles.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[(5-cyclopropyl-1,3-thiazol-2-yl)methyl]-N-methylpropanamide: Similar structure but with a thiazole ring instead of an oxazole ring.

    2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-ethylpropanamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide is unique due to the presence of the oxazole ring combined with the cyclopropyl moiety and the specific substitution pattern. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2411292-41-4

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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